Cas no 221179-71-1 (2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone)

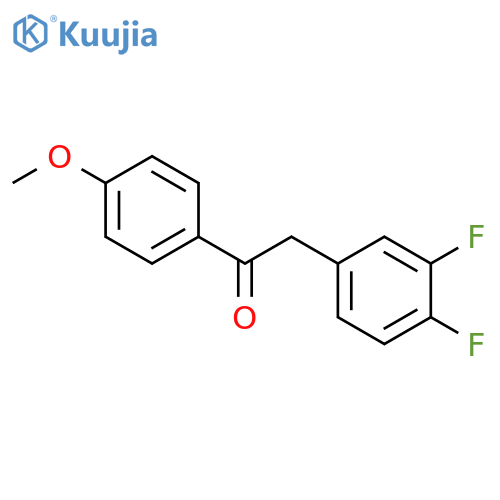

221179-71-1 structure

商品名:2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

CAS番号:221179-71-1

MF:C15H12F2O2

メガワット:262.251391410828

MDL:MFCD12974696

CID:2092188

PubChem ID:79021918

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone 化学的及び物理的性質

名前と識別子

-

- 2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

- CS-0323969

- 2-(3,4-difluorophenyl)-1-(4-methoxyphenyl)ethan-1-one

- DB-226530

- WIA17971

- AKOS017560567

- 221179-71-1

- AS-68482

- MFCD12974696

- 2-(3,4-Difluorophenyl)-4'-methoxyacetophenone

-

- MDL: MFCD12974696

- インチ: InChI=1S/C15H12F2O2/c1-19-12-5-3-11(4-6-12)15(18)9-10-2-7-13(16)14(17)8-10/h2-8H,9H2,1H3

- InChIKey: UYHZUQFBVHICAW-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2)F)F

計算された属性

- せいみつぶんしりょう: 262.08053595g/mol

- どういたいしつりょう: 262.08053595g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 301

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 26.3Ų

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D94880-250mg |

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone |

221179-71-1 | 97% | 250mg |

¥1810.0 | 2023-09-08 | |

| Ambeed | A785087-1g |

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone |

221179-71-1 | 95+% | 1g |

$549.0 | 2024-07-28 | |

| Crysdot LLC | CD12094975-1g |

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone |

221179-71-1 | 95+% | 1g |

$490 | 2024-07-24 | |

| A2B Chem LLC | AF37528-2mg |

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone |

221179-71-1 | 2mg |

$86.00 | 2024-04-20 | ||

| Crysdot LLC | CD12094975-250mg |

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone |

221179-71-1 | 95+% | 250mg |

$294 | 2024-07-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D94880-1g |

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone |

221179-71-1 | 97% | 1g |

¥4610.0 | 2023-09-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D94880-500mg |

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone |

221179-71-1 | 97% | 500mg |

¥2890.0 | 2023-09-08 | |

| Apollo Scientific | PC421002-1g |

2-(3,4-Difluorophenyl)-4'-methoxyacetophenone |

221179-71-1 | 1g |

£220.00 | 2023-09-02 | ||

| eNovation Chemicals LLC | Y0976687-5g |

2-(3,4-difluorophenyl)-1-(4-methoxyphenyl)ethanone |

221179-71-1 | 95% | 5g |

$2100 | 2025-02-19 | |

| Alichem | A019062863-1g |

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone |

221179-71-1 | 95% | 1g |

$470.73 | 2023-09-02 |

2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone 関連文献

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

3. Water

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

221179-71-1 (2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone) 関連製品

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:221179-71-1)2-(3,4-Difluorophenyl)-1-(4-methoxyphenyl)ethanone

清らかである:99%

はかる:1g

価格 ($):494.0